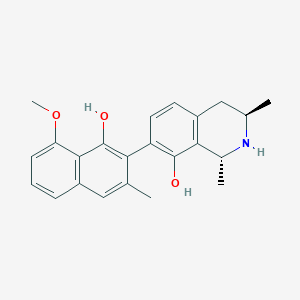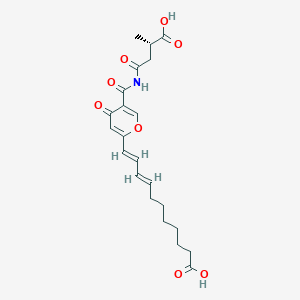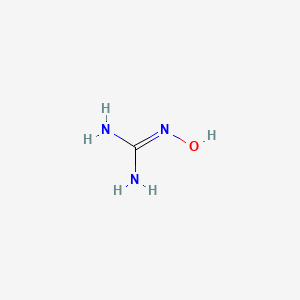
N-ヒドロキシグアニジン
概要
説明
N-ヒドロキシグアニジンは、グアニジン類に属する有機化合物です。 これは、グアニジン基を特徴とし、位置1の窒素に結合した水素原子の1つがヒドロキシル基で置換されている 。この化合物は、化学、生物学、医学など、さまざまな分野での多様な用途から、大きな関心を集めています。
2. 製法
合成経路と反応条件: N-ヒドロキシグアニジンは、いくつかの方法で合成できます。 一般的な方法の1つは、第一アミンをシアナミドと反応させて、続いて加水分解してN-ヒドロキシグアニジンを得る方法です 。 別の方法には、カルボジイミドによるアミンの触媒的グアニル化反応が含まれます 。 遷移金属触媒による合成も使用され、グアニジンはC–N結合生成を介して合成されます 。
工業的製造方法: N-ヒドロキシグアニジンの工業的製造には、多くの場合、N、N '、N''-トリ置換グアニジンの合成に固体担持試薬を使用します 。この方法は、その効率性とスケーラビリティにより有利です。
科学的研究の応用
N-ヒドロキシグアニジンは、科学研究において幅広い用途があります。
化学: 一酸化窒素合成酵素の触媒活性を研究するためのモデル基質として使用されます.
生物学: N-ヒドロキシグアニジンは、特に一酸化窒素の合成において、哺乳類や植物の生理活性に重要な役割を果たします.
医学: 一酸化窒素を放出する能力により、急性腎臓損傷や腎不全などの状態に対する潜在的な治療薬として研究されています.
産業: N-ヒドロキシグアニジンは、医薬品、農薬、染料、および材料の合成に使用されます。
作用機序
N-ヒドロキシグアニジンは、主に一酸化窒素の放出を通じて効果を発揮します。 この化合物は、一酸化窒素合成酵素によって酸化され、一酸化窒素と対応する尿素を生成します 。 このプロセスには、シトクロムP450や一酸化窒素合成酵素などの分子標的との相互作用が含まれ、これらは酸化反応を触媒します .
6. 類似化合物の比較
N-ヒドロキシグアニジンは、ヒドロキシル置換により、他のグアニジンとは異なり、その化学反応性と生物活性に大きな影響を与えます。類似の化合物には以下が含まれます。
N-アルキルグアニジン: これらの化合物は、誘導型一酸化窒素合成酵素に対する結合親和性が似ていますが、一酸化窒素を生成する能力が異なります.
N-アリールグアニジン: これらの化合物は、一酸化窒素合成酵素に対する親和性が低く、一般的に一酸化窒素を生成できません.
生化学分析
Biochemical Properties
N-Hydroxyguanidine plays a significant role in biochemical reactions, particularly in the context of nitric oxide synthesis. It interacts with inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide from L-arginine. N-Hydroxyguanidine binds to the oxygenase domain of iNOS, where it undergoes oxidation to produce nitric oxide. This interaction is crucial for the regulation of nitric oxide levels in various physiological and pathological processes .
Additionally, N-Hydroxyguanidine has been shown to interact with xanthine oxidase, an enzyme involved in the reduction of guanoxabenz, a derivative of N-Hydroxyguanidine. This interaction highlights the compound’s role in redox reactions and its potential impact on cellular oxidative stress .
Cellular Effects
N-Hydroxyguanidine exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the production of nitric oxide through the interaction of N-Hydroxyguanidine with iNOS can lead to the activation of signaling pathways involved in vasodilation, immune response, and neurotransmission. Moreover, nitric oxide produced from N-Hydroxyguanidine can act as a signaling molecule that regulates gene expression and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-Hydroxyguanidine involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. N-Hydroxyguanidine binds to the active site of iNOS, where it undergoes oxidation to produce nitric oxide. This process involves the transfer of electrons and the formation of intermediate compounds that ultimately lead to the production of nitric oxide. Additionally, N-Hydroxyguanidine can inhibit the activity of certain enzymes, such as xanthine oxidase, by acting as a substrate for reduction reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Hydroxyguanidine can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that N-Hydroxyguanidine is relatively stable under controlled conditions, but it can undergo degradation over extended periods. Long-term exposure to N-Hydroxyguanidine in in vitro or in vivo studies has been associated with sustained production of nitric oxide and potential alterations in cellular function .
Dosage Effects in Animal Models
The effects of N-Hydroxyguanidine vary with different dosages in animal models. At low doses, N-Hydroxyguanidine can effectively modulate nitric oxide production and influence cellular processes without causing significant adverse effects. At high doses, N-Hydroxyguanidine may lead to toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .
Metabolic Pathways
N-Hydroxyguanidine is involved in metabolic pathways related to nitric oxide synthesis and redox reactions. It interacts with enzymes such as iNOS and xanthine oxidase, which play key roles in its metabolism. The oxidation of N-Hydroxyguanidine by iNOS leads to the production of nitric oxide, while its reduction by xanthine oxidase results in the formation of guanoxabenz. These metabolic pathways highlight the compound’s role in regulating nitric oxide levels and redox balance within cells .
Transport and Distribution
Within cells and tissues, N-Hydroxyguanidine is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments where it can exert its effects. The distribution of N-Hydroxyguanidine within tissues can influence its bioavailability and impact on cellular processes .
Subcellular Localization
The subcellular localization of N-Hydroxyguanidine is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, its interaction with iNOS occurs in the cytoplasm, where the enzyme is localized. The localization of N-Hydroxyguanidine within specific subcellular compartments can affect its activity and function, as well as its interactions with other biomolecules .
準備方法
Synthetic Routes and Reaction Conditions: N-Hydroxyguanidine can be synthesized through several methods. One common approach involves the reaction of primary amines with cyanamides, followed by hydrolysis to yield N-Hydroxyguanidine . Another method includes the catalytic guanylation reaction of amines with carbodiimides . Transition-metal-catalyzed synthesis is also employed, where guanidines are synthesized via C–N bond formation .
Industrial Production Methods: Industrial production of N-Hydroxyguanidine often involves the use of solid-supported reagents for the synthesis of N,N’,N’'-trisubstituted guanidines . This method is advantageous due to its efficiency and scalability.
化学反応の分析
反応の種類: N-ヒドロキシグアニジンは、酸化、還元、置換などのさまざまな化学反応を受けます。
一般的な試薬と条件:
酸化: N-ヒドロキシグアニジンは、シトクロムP450および一酸化窒素合成酵素によって酸化されて、一酸化窒素を生成できます.
還元: N-ヒドロキシグアニジンの還元には、通常、水素化ホウ素ナトリウムなどの還元剤を使用します。
置換: 置換反応には、多くの場合、アルキル化剤を使用して、グアニジン部分にさまざまな置換基を導入します。
主な生成物: これらの反応から生成される主な生成物には、一酸化窒素、シアナミド、およびさまざまな置換グアニジンが含まれます 。
類似化合物との比較
N-Hydroxyguanidine is unique compared to other guanidines due to its hydroxyl substitution, which significantly influences its chemical reactivity and biological activity. Similar compounds include:
特性
IUPAC Name |
2-hydroxyguanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5N3O/c2-1(3)4-5/h5H,(H4,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBHRSAKANVBKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6345-29-5 (sulfate[2:1]) | |
| Record name | Hydroxyguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID00156915 | |
| Record name | Hydroxyguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
75.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13115-21-4 | |
| Record name | Hydroxyguanidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyguanidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-hydroxyguanidine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB03770 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Guanidine, hydroxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529357 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hydroxyguanidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | HYDROXYGUANIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8767F421T7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


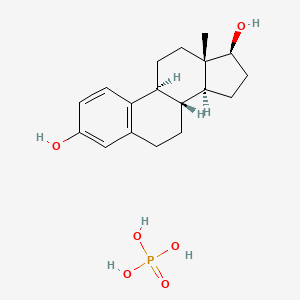
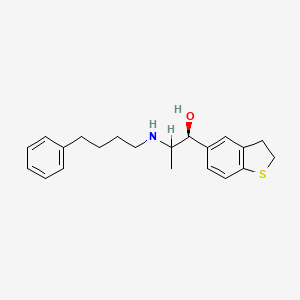


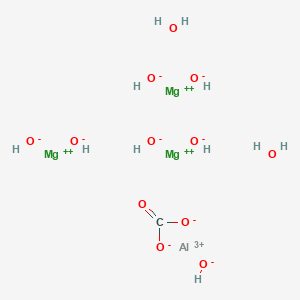
![1-O-[(2R,3S,6R)-4-methoxy-16,18-dioxa-10-azapentacyclo[11.7.0.02,6.06,10.015,19]icosa-1(20),4,13,15(19)-tetraen-3-yl] 4-O-methyl 2-hydroxy-2-(4-hydroxy-4-methylpentyl)butanedioate](/img/structure/B1202571.png)
![6-(((2,5-Dimethoxyphenyl)amino)methyl)-5-methylpyrido[2,3-d]pyrimidine-2,4-diamine](/img/structure/B1202572.png)
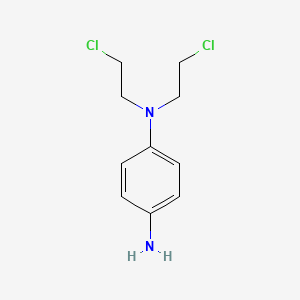
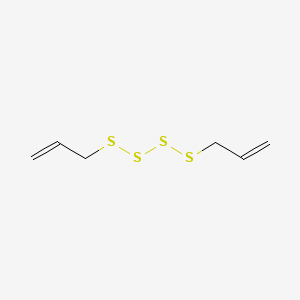

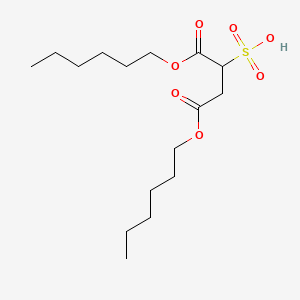
![N-[2-[6-[5-[(3aR,6aS)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-8-chloro-6-(2-chlorophenyl)-4H-[1,2,4]triazolo[1,5-a][1,4]benzodiazepine-2-carboxamide](/img/structure/B1202580.png)
